![molecular formula C25H25NO B594098 Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- CAS No. 824960-56-7](/img/structure/B594098.png)
Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Overview
Description
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid . It has a molecular formula of C27H29NO . It is also known by other names such as JWH-182 and CHEMBL564302 .
Molecular Structure Analysis
The molecular structure of “Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” includes a pentyl chain attached to an indole group, which is then attached to a naphthalenyl group via a methanone linkage . The molecular weight is 383.5 g/mol .Physical And Chemical Properties Analysis
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” has a molecular weight of 383.5 g/mol . It has a XLogP3-AA value of 7.7, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor .Scientific Research Applications
Forensic Toxicology
The JWH 122 7-methylnaphthyl isomer is significant in forensic toxicology for the differentiation of regioisomers in synthetic cannabinoids . This compound’s unique structure allows forensic scientists to distinguish it from other isomers, such as JWH-210, by using gas chromatography–electron ionization-mass spectrometry (GC–EI-MS/MS). This differentiation is crucial in legal contexts where specific isomers may be controlled substances.
Analytical Chemistry
In analytical chemistry, the JWH 122 7-methylnaphthyl isomer serves as an analytical reference standard . It helps in calibrating instruments and ensuring the accuracy of analytical methods, particularly in the identification of synthetic cannabinoids in various samples.
Pharmacological Research
Although the biological and toxicological properties of this compound have not been fully characterized, it presents a potential for pharmacological research due to its high affinity for CB1 and CB2 receptors . Researchers can explore its effects on these receptors to understand better the endocannabinoid system and its role in human health and disease.
Material Science
The crystalline structure and solubility properties of JWH 122 7-methylnaphthyl isomer make it a candidate for material science research . Its interaction with different solvents and its light absorption properties at specific wavelengths can inform the development of new materials with desired optical characteristics.
Safety and Hazards
“Methanone, (7-methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-” is a synthetic cannabinoid, and like other synthetic cannabinoids, it may have potential for abuse . It’s important to note that substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse .
Mechanism of Action
Target of Action
The primary targets of (7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH 122 7-methylnaphthyl isomer, are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
JWH 122 7-methylnaphthyl isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This binding event triggers a series of intracellular changes, leading to the activation of various signaling pathways .
Result of Action
The molecular and cellular effects of JWH 122 7-methylnaphthyl isomer’s action are largely dependent on the specific physiological context in which the CB1 and CB2 receptors are activated. Given the widespread distribution of these receptors in the body, the compound’s action can potentially result in a wide range of effects .
properties
IUPAC Name |
(7-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-19-14-13-18(2)16-22(19)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKGPOKWWKWBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20837618 | |
Record name | JWH-122 7-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
824960-56-7 | |
Record name | JWH-122 7-Methylnaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20837618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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